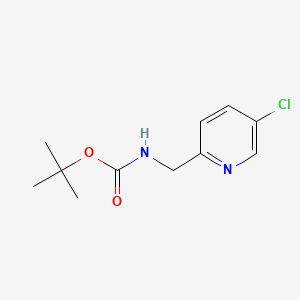

tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate is a chemical compound with the molecular formula C11H15ClN2O2. It is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of a tert-butyl group, a chloropyridine moiety, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate typically involves the reaction of 5-chloropyridine-2-methanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually at low temperatures to prevent decomposition of the reactants and products. The general reaction scheme is as follows:

5-chloropyridine-2-methanol+tert-butyl chloroformate→tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the chloropyridine moiety can be substituted by other nucleophiles.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and moderate temperatures.

Hydrolysis: Acidic or basic aqueous solutions are used, often at elevated temperatures to accelerate the reaction.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used, depending on the desired transformation.

Major Products Formed

Substitution Reactions: Products include substituted pyridines with various functional groups replacing the chlorine atom.

Hydrolysis: The major products are the corresponding amine and carbon dioxide.

Oxidation and Reduction: Products depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in studies involving enzyme inhibition and protein modification due to its reactive functional groups.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug candidates targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. The chloropyridine moiety may also participate in binding interactions with target molecules, enhancing the compound’s specificity and potency.

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl (5-chloropyrazin-2-yl)carbamate

- tert-Butyl (2-chloropyrimidin-5-yl)carbamate

- tert-Butyl (2-chloro-5-methylpyridin-4-yl)carbamate

Uniqueness

tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. Compared to similar compounds, it may exhibit different biological activities and chemical behaviors, making it valuable for

Biological Activity

tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, enzyme interactions, and potential therapeutic roles.

Chemical Structure and Properties

The chemical structure of this compound includes a pyridine ring substituted with a chlorine atom at the 5-position and a tert-butyl carbamate moiety. This unique configuration contributes to its reactivity and biological activity.

The mechanism of action for this compound primarily involves:

- Covalent Bond Formation : The carbamate group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or modulation of their activity.

- Binding Interactions : The chloropyridine moiety may enhance binding interactions with target molecules, which increases the specificity and potency of the compound.

Enzyme Inhibition

Research indicates that this compound plays a significant role in enzyme inhibition. It has been utilized in studies to investigate its effects on various enzymes, particularly those involved in metabolic pathways. The compound's ability to inhibit specific enzymes makes it a valuable tool in biochemical research.

Therapeutic Potential

The compound has been explored for its potential as a therapeutic agent, particularly in:

- Metabolic Disorders : It is being investigated as a β3-adrenoceptor agonist, which could have implications for treating conditions such as obesity and diabetes.

- Antimicrobial Activity : Similar compounds have shown selective activity against pathogens like Chlamydia trachomatis, suggesting that derivatives of this compound may possess similar properties .

Case Studies

- Inhibition Studies : In vitro studies demonstrated that this compound effectively inhibited the activity of certain enzymes involved in metabolic processes. For example, it was shown to inhibit β-secretase, an enzyme implicated in Alzheimer’s disease pathology .

- Selectivity and Toxicity : Preliminary toxicity assessments indicated that while the compound exhibits biological activity, it also shows selectivity for target cells over mammalian cells, suggesting a potentially favorable safety profile for therapeutic use .

Data Table: Biological Activity Overview

Properties

IUPAC Name |

tert-butyl N-[(5-chloropyridin-2-yl)methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-7-9-5-4-8(12)6-13-9/h4-6H,7H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKOORUXAVMEHTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20856506 |

Source

|

| Record name | tert-Butyl [(5-chloropyridin-2-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67938-77-6 |

Source

|

| Record name | tert-Butyl [(5-chloropyridin-2-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.